molecular formula C20H23FN6O B10917209 5-(4-fluorophenyl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10917209
M. Wt: 382.4 g/mol
InChI Key: FVPQZTNPMWNNJK-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-N~7~-(1-METHYL-2-PIPERIDINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 5-(4-FLUOROPHENYL)-N~7~-(1-METHYL-2-PIPERIDINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This method is favored due to its regioselectivity and efficiency. Industrial production methods may involve similar multicomponent reactions but on a larger scale with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-FLUOROPHENYL)-N~7~-(1-METHYL-2-PIPERIDINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and their derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(1-piperidin-1-ylpropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H23FN6O/c1-14(12-26-9-3-2-4-10-26)24-19(28)18-11-17(15-5-7-16(21)8-6-15)25-20-22-13-23-27(18)20/h5-8,11,13-14H,2-4,9-10,12H2,1H3,(H,24,28)

InChI Key

FVPQZTNPMWNNJK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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